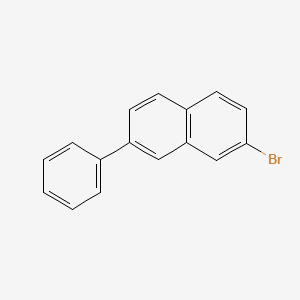

2-Bromo-7-phenylnaphthalene

Description

Contextual Significance of Halogenated Naphthalene (B1677914) Derivatives in Contemporary Chemical Science

Halogenated naphthalene derivatives are a class of organic compounds that have garnered significant attention in modern chemical science due to their versatile properties and wide-ranging applications. The introduction of halogen atoms (such as fluorine, chlorine, bromine, and iodine) onto the naphthalene backbone can dramatically alter the parent molecule's electronic, physical, and biological characteristics. ontosight.ai This modification allows for the fine-tuning of properties for specific applications.

These derivatives are crucial intermediates in organic synthesis. The halogen atom can serve as a leaving group in various cross-coupling reactions, enabling the construction of more complex molecular architectures. For instance, they are used in the synthesis of polyheterohalogenated naphthalenes, which are valuable in materials science. rsc.org

Furthermore, halogenated naphthalenes have been explored for their potential in medicinal chemistry, with studies indicating antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai The specific nature and position of the halogen substituent can influence the compound's biological activity. In materials science, these derivatives are investigated for applications such as insulating oils, where they can improve dielectric properties. google.com The ability to introduce various functional groups through reactions like halogenation makes naphthalene a versatile scaffold for creating novel materials and therapeutic agents. numberanalytics.com

Rationale for Investigating 2-Bromo-7-phenylnaphthalene as a Target Molecule

The specific compound, this compound, is a subject of research interest due to its unique structural features, which combine a naphthalene core, a bromine substituent, and a phenyl group. This combination of a halogen and an aryl group on the naphthalene scaffold makes it a valuable building block in organic synthesis.

The bromine atom at the 2-position provides a reactive site for various chemical transformations, particularly cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. researchgate.net The phenyl group at the 7-position influences the electronic properties and steric hindrance of the molecule, which can in turn affect its reactivity and potential applications.

Researchers investigate this compound for its potential use as an intermediate in the synthesis of more complex, functionalized naphthalene derivatives. These derivatives may have applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or other electronic materials where tailored photophysical properties are required. The study of such molecules contributes to the broader understanding of structure-property relationships in polycyclic aromatic hydrocarbons.

Overview of Key Research Domains for Aromatic Bromo-Substituted Compounds

Aromatic bromo-substituted compounds are a cornerstone of several key research domains due to the versatile reactivity of the carbon-bromine bond.

Organic Synthesis and Catalysis: Bromoarenes are widely used as precursors in a multitude of organic reactions. They are particularly important in transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The development of efficient and selective methods for the bromination of aromatic compounds remains an active area of research. researchgate.net

Medicinal Chemistry and Drug Discovery: The introduction of a bromine atom can significantly impact the pharmacological profile of a molecule. It can enhance binding affinity to biological targets, improve metabolic stability, and facilitate the exploration of structure-activity relationships. Bromo-substituted aromatic moieties are found in numerous approved drugs and clinical candidates. Research in this area focuses on synthesizing novel bromo-aromatic compounds and evaluating their biological activities. ontosight.aismolecule.com

Materials Science: Bromo-substituted aromatic compounds serve as essential building blocks for the synthesis of advanced materials. They are used to create polymers with specific electronic or photophysical properties, liquid crystals, and organic semiconductors. The bromine atom can be a site for polymerization or further functionalization to tune the material's properties for applications in electronics, photonics, and sensor technology. smolecule.com

Environmental and Mechanistic Chemistry: The study of bromo-aromatic compounds also extends to understanding their environmental fate and the mechanisms of their reactions. This includes investigating nucleophilic aromatic substitution reactions, which can occur through various mechanisms, including concerted pathways. acs.orgresearchgate.net Additionally, research into homolytic pathways provides insights into free-radical reactions involving bromo-aromatic species. royalholloway.ac.uk

Interactive Data Table for this compound

| Property | Value | Source |

| Molecular Formula | C16H11Br | chemicalbook.com |

| Molecular Weight | 283.16 g/mol | chemicalbook.com |

| CAS Number | 960077-86-5 | chemicalbook.comchemical-suppliers.eu |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-7-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOCJXDPGKATGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704797 | |

| Record name | 2-Bromo-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960077-86-5 | |

| Record name | 2-Bromo-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Insights

Detailed Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 2-bromo-7-phenylnaphthalene can be strategically achieved through modern cross-coupling reactions, which are valued for their efficiency and selectivity in forming carbon-carbon bonds. A highly plausible and widely utilized method is the Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This pathway typically involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.

One effective synthetic route involves the coupling of 7-bromonaphthalene-2-boronic acid with bromobenzene . Alternatively, the reaction can be performed between 2,7-dibromonaphthalene (B1298459) and one equivalent of phenylboronic acid . The latter is often preferred for its commercial availability, though it may require careful control of stoichiometry to prevent double substitution.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

Oxidative Addition : The cycle begins with a palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands. The aryl halide (e.g., 2,7-dibromonaphthalene) reacts with the Pd(0) complex, which inserts itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming a square planar complex. libretexts.orgyonedalabs.com

Transmetalation : This step requires the activation of the organoboron compound (phenylboronic acid) by a base (e.g., sodium carbonate or potassium phosphate). The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then transfers its phenyl group to the Pd(II) complex, displacing the halide. The exact mechanism of this transfer can be complex but results in a new Pd(II) complex bearing both the naphthalene (B1677914) and phenyl groups. organic-chemistry.org

Reductive Elimination : In the final step, the two organic groups (phenyl and bromonaphthyl) on the palladium center couple and are eliminated from the metal complex as the final product, this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The formation of the new carbon-carbon bond is typically the irreversible and product-forming step. wikipedia.org

This sequence provides a robust and high-yielding pathway to asymmetrically substituted biaryls like this compound.

| Suzuki-Miyaura Coupling: Key Mechanistic Steps | |

| Step | Description |

| Oxidative Addition | A Pd(0) catalyst inserts into the C-Br bond of 2,7-dibromonaphthalene to form a Pd(II) intermediate. |

| Transmetalation | A base-activated phenylboronate (B1261982) species transfers the phenyl group to the palladium center. |

| Reductive Elimination | The phenyl and bromonaphthyl groups couple, forming this compound and regenerating the Pd(0) catalyst. |

Carbocation Intermediate Dynamics in Bromination Processes

The introduction of a bromine atom onto a phenylnaphthalene scaffold is typically achieved through electrophilic aromatic substitution (EAS). The bromination of 2-phenylnaphthalene (B165426) to yield this compound (among other potential isomers) involves a critical carbocation intermediate known as an arenium ion or sigma (σ) complex. libretexts.org

The reaction is initiated by an electrophilic bromine species, often generated from molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃) or by using a milder brominating agent such as N-bromosuccinimide (NBS) . youtube.comnih.gov The π-electrons of the naphthalene ring system act as a nucleophile, attacking the electrophilic bromine. This attack breaks the aromaticity of one of the rings and forms a C-Br bond, resulting in a resonance-stabilized carbocation.

The stability of this arenium ion intermediate dictates the regioselectivity of the reaction. For a 2-phenylnaphthalene substrate, the attack of the electrophile can occur at several positions. The stability of the resulting carbocation is determined by the number of resonance structures and the ability to delocalize the positive charge without disrupting the aromaticity of the adjacent ring.

Attack on the Phenyl-Substituted Ring : Attack at the C7 position is one of several possibilities. The resulting carbocation is stabilized by resonance, with the positive charge delocalized across the naphthalene system. The phenyl group at the C2 position can also participate in stabilizing the intermediate through resonance, although its primary influence is as a directing group.

Resonance Stabilization : The arenium ion formed during the bromination of naphthalene itself is more stable when the attack occurs at the α-position (C1) compared to the β-position (C2). This is because the intermediate for α-attack has more resonance structures that preserve the aromaticity of the second ring. In the case of 2-phenylnaphthalene, the existing phenyl group influences the electron density of the naphthalene core, further guiding the position of the incoming electrophile.

The final step of the mechanism is the deprotonation of the arenium ion by a weak base (such as the Br⁻ anion), which restores the aromaticity of the ring and yields the final brominated product. libretexts.org

Nucleophilic Substitution Patterns in Halogenated Naphthalenes (Sₙ1/Sₙ2 Considerations)

Nucleophilic substitution reactions, particularly those following Sₙ1 and Sₙ2 mechanisms, are generally not feasible for aryl halides like this compound under standard conditions. libretexts.orglibretexts.org The structure of the compound presents significant mechanistic barriers to both pathways.

Sₙ1 Inviability : The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemicalnote.com For this compound, this would require the heterolytic cleavage of the C-Br bond to form an aryl carbocation.

Instability of the Aryl Cation : The resulting carbocation would have the positive charge localized on an sp²-hybridized carbon atom of the naphthalene ring. Aryl cations are notoriously unstable because the vacant p-orbital is in the plane of the ring and cannot overlap with the aromatic π-system. This makes its formation energetically highly unfavorable. youtube.com

High Energy Barrier : The dissociation of the C-Br bond in an aryl halide has a much higher activation energy compared to that in an alkyl halide, effectively preventing the Sₙ1 pathway.

Sₙ2 Inviability : The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where a nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). pharmaguideline.com

Steric Hindrance : The planar, cyclic structure of the naphthalene ring system completely blocks the backside trajectory required for an Sₙ2 attack. The nucleophile cannot access the back lobe of the sp² orbital of the carbon atom bonded to the bromine. libretexts.org

Electronic Repulsion : The approaching nucleophile, being electron-rich, would experience significant electrostatic repulsion from the π-electron cloud of the aromatic system, further inhibiting the reaction.

Due to these inherent structural and electronic factors, this compound does not undergo nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms. Alternative pathways, such as nucleophilic aromatic substitution (SₙAr) or benzyne-mediated reactions, would be required to substitute the bromine atom, but these operate under entirely different mechanisms and typically require harsh conditions or specific substrate features not present here (e.g., strong electron-withdrawing groups ortho or para to the halogen for SₙAr).

| Mechanism | Applicability to this compound | Reason for Inviability |

| Sₙ1 | No | Extremely unstable aryl carbocation intermediate. |

| Sₙ2 | No | Steric hindrance prevents backside attack; electronic repulsion from the π-system. |

Electrophilic Aromatic Substitution Mechanisms in Phenylnaphthalene Systems

Phenylnaphthalene systems, such as 2-phenylnaphthalene , undergo electrophilic aromatic substitution (EAS) following the general two-step mechanism involving the formation of a resonance-stabilized arenium ion. pitt.edu The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the aromatic core.

In 2-phenylnaphthalene, we must consider the directing effects on both the naphthalene ring system and the phenyl ring. However, the naphthalene moiety is significantly more reactive towards electrophiles than the benzene (B151609) ring. Therefore, substitution will preferentially occur on the naphthalene core.

The phenyl group at the C2 position acts as an activating group for the naphthalene system. It donates electron density into the ring via resonance, although it also has a weak electron-withdrawing inductive effect. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. organicchemistrytutor.com

Directing Effects : In the context of the 2-substituted naphthalene ring, the positions "ortho" to the C2 phenyl group are C1 and C3. The "para" position is C6.

Positional Reactivity : The inherent reactivity of the naphthalene ring favors substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting arenium ion intermediate.

Considering both factors:

Attack at C1 : This position is ortho to the activating phenyl group and is also an α-position. The arenium ion formed is highly stabilized by resonance, including delocalization into the adjacent ring.

Attack at C3 : This position is also ortho to the phenyl group but is a β-position, which is generally less favored.

Attack at C6/C7 : These positions are electronically influenced by the phenyl group. The arenium ion formed by attack at C7 (as in the formation of this compound) would be less stable than that formed by attack at an α-position like C1 or C8.

Therefore, the electrophilic substitution on 2-phenylnaphthalene is expected to yield a mixture of isomers, with the major products resulting from substitution at the most activated and inherently reactive positions. The formation of the 7-bromo isomer would likely be a minor product under kinetic control, suggesting its synthesis may rely on specific reaction conditions or a different synthetic strategy where the substitution pattern is established by other means (as described in section 3.1).

Theoretical and Computational Investigations of 2 Bromo 7 Phenylnaphthalene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organic molecules. nih.govoup.com For 2-Bromo-7-phenylnaphthalene, DFT calculations, often using functionals like B3LYP, provide a foundational understanding of its geometric and electronic characteristics. nih.govrsc.org

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. acs.org For this compound, this process involves finding the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

A key structural feature of this molecule is the dihedral angle between the naphthalene (B1677914) core and the phenyl ring. Due to steric hindrance between the hydrogen atoms on the two rings, they are unlikely to be perfectly coplanar. The most stable conformer will represent a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric repulsion. Computational scans of the potential energy surface as a function of this dihedral angle can identify the global energy minimum. Theoretical studies on similar biaryl systems show that such twisting is common. acs.org

Table 1: Representative Optimized Geometric Parameters for a Phenylnaphthalene Framework This table provides illustrative data based on typical values for similar structures, as specific experimental or calculated data for this compound is not available.

| Parameter | Value |

|---|---|

| Naphthalene-Phenyl C-C Bond Length | ~1.49 Å |

| Naphthalene C-Br Bond Length | ~1.90 Å |

| Naphthalene-Phenyl Dihedral Angle | ~30-50° |

| C-C Bond Lengths (Aromatic) | ~1.39 - 1.42 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. rsc.orgrsc.org For naphthalene, substitution with both an electron-withdrawing group like bromine and a π-conjugating group like phenyl is expected to lower the HOMO-LUMO gap compared to the parent naphthalene molecule. rsc.org The phenyl group extends the π-system, which tends to raise the HOMO and lower the LUMO, while the electronegative bromine atom primarily lowers the energy of both orbitals. The net effect is typically a reduced energy gap, leading to a red-shift in the molecule's absorption spectrum. acs.orgrsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies Values are representative for substituted naphthalene systems and are typically calculated using DFT methods like B3LYP/6-31G(d). rsc.org

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 to -6.2 |

| LUMO | -1.8 to -2.2 |

| HOMO-LUMO Gap | ~4.0 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. nih.gov These descriptors, rooted in conceptual DFT, provide a framework for understanding reactivity trends. researchgate.net

Chemical Hardness (η) : Defined as half the HOMO-LUMO gap, hardness measures the resistance of a molecule to change its electron distribution. A larger gap implies greater hardness and lower reactivity. dergipark.org.tr

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability.

Electrophilicity Index (ω) : Defined as ω = μ²/2η (where μ is the chemical potential, often approximated as (E_HOMO + E_LUMO)/2), this index measures a molecule's ability to act as an electrophile. nih.govdergipark.org.tr

Fukui Functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule. nih.govresearchgate.net The function f+(r) points to sites susceptible to nucleophilic attack, while f-(r) indicates sites prone to electrophilic attack. researchgate.net For this compound, the carbon atom bonded to the bromine would likely have a high f+(r) value, making it a prime site for nucleophiles. The electron-rich positions on the aromatic rings would show high f-(r) values, indicating susceptibility to electrophiles. nih.govresearchgate.net

Table 3: Key Molecular Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer; indicates stability. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons (electrophilic character). dergipark.org.tr |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wolfram.com It maps the electrostatic potential onto the molecule's electron density surface. scispace.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent regions of near-zero or intermediate potential. wolfram.comyoutube.com

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the electronegative bromine atom. The regions around the hydrogen atoms would exhibit positive potential (blue). The π-electron clouds of the naphthalene and phenyl rings would create areas of negative or neutral potential, making them susceptible to electrophilic attack. researchgate.net

Advanced Computational Chemistry Approaches for Predicting Chemical Behavior

Beyond DFT, other advanced computational methods can be employed to predict the chemical behavior of this compound. Time-Dependent DFT (TD-DFT) is used to calculate excited state properties and simulate UV-Vis absorption spectra, which is directly related to the electronic transitions, including the HOMO-LUMO gap. acs.orgresearchgate.net

Molecular dynamics (MD) simulations can be used to study the molecule's behavior over time, including its conformational dynamics and interactions with solvents or other molecules. For complex processes like the formation of PAHs during pyrolysis or their environmental transformations, more sophisticated modeling techniques that can handle reaction pathways and kinetics are employed. nih.govmit.edu These advanced methods are crucial for designing materials with specific properties or predicting the environmental fate of aromatic compounds. oup.com

Structure-Energy Relationship Studies within Naphthalene Frameworks

The properties of a substituted naphthalene are highly dependent on the nature and position of its substituents. nih.gov Structure-energy relationship studies explore how these variations affect the molecule's stability and electronic characteristics. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-Bromo-7-phenylnaphthalene, the ¹H NMR spectrum is expected to show all signals in the aromatic region, typically between 7.0 and 8.5 ppm.

Expected ¹H NMR Spectral Features:

Naphthalene (B1677914) Protons: The six protons on the substituted naphthalene core would appear as a series of doublets and multiplets, with their specific chemical shifts and coupling constants determined by their position relative to the bromine and phenyl substituents. The proton on the carbon between the two aromatic rings (H-8) and the proton adjacent to the bromine (H-1 and H-3) would likely be the most deshielded.

Phenyl Protons: The five protons of the phenyl substituent would also appear in the aromatic region, likely as a complex multiplet, unless there is restricted rotation that makes the ortho, meta, and para protons distinct.

A hypothetical data table illustrating the type of information obtained from a ¹H NMR spectrum is shown below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyl-H | Aromatic Region (7.0-8.5) | d, dd, s | ~7-9 Hz |

| Phenyl-H | Aromatic Region (7.0-8.5) | m | ~7-8 Hz |

Carbon-13 (¹³C) NMR spectroscopy detects the carbon nuclei in a molecule, revealing the number of unique carbon environments. The spectrum for this compound would show 16 distinct signals for its 16 carbon atoms, assuming no accidental overlap.

Expected ¹³C NMR Spectral Features:

Quaternary Carbons: Signals for the carbons directly bonded to the bromine (C-2), the phenyl group (C-7), and the bridgehead carbons of the naphthalene ring would be visible. The carbon attached to the bromine (C-Br) is expected to have a chemical shift around 120-125 ppm.

CH Carbons: The remaining carbons bearing a hydrogen atom would appear in the aromatic region (typically 125-140 ppm).

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. For this molecule, all protonated carbons (CH groups) would yield positive signals, while the quaternary carbons would be absent, confirming their assignment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-Br | ~121 | Absent |

| C-Phenyl | ~140 | Absent |

| Naphthyl Bridgehead C | ~130-135 | Absent |

| Naphthyl CH | ~125-130 | Positive |

| Phenyl CH | ~127-129 | Positive |

| Phenyl ipso-C | ~141 | Absent |

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.eduanalyzetest.com It would be used to trace the connectivity of the protons within the naphthalene and phenyl rings, helping to distinguish between different isomers.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduanalyzetest.comnih.gov This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org

Expected Mass Spectrometry Findings:

Molecular Ion Peak: The molecular formula of this compound is C₁₆H₁₁Br. chemicalbook.comsynchem.de Its molecular weight is approximately 283.16 g/mol . chemicalbook.comsynchem.de In the mass spectrum, the molecular ion (M⁺) would appear as a pair of peaks with nearly equal intensity at m/z values corresponding to the molecule containing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This M and M+2 isotopic pattern is a characteristic signature of a monobrominated compound. miamioh.edu

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₁Br).

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the bromine atom (Br•) or the phenyl group (C₆H₅•). nih.govlibretexts.org The most stable fragments, such as the phenylnaphthalene cation, would result in prominent peaks in the spectrum.

| Ion | Expected m/z | Notes |

| [M]⁺ | 282/284 | Molecular ion peak showing characteristic 1:1 ratio for Bromine isotopes. |

| [M-Br]⁺ | 203 | Loss of a bromine radical. |

| [M-C₆H₅]⁺ | 205/207 | Loss of a phenyl radical. |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present in a molecule. vscht.czpressbooks.pub

Expected IR Absorption Bands: The IR spectrum of this compound would be characterized by absorptions typical of aromatic compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak (multiple bands) |

| C-H Bending (out-of-plane) | 900-675 | Strong |

| C-Br Stretch | ~600-500 | Medium to Strong |

The specific pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide clues about the substitution pattern on the aromatic rings. libretexts.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems. scholarsresearchlibrary.commsu.edu The extended conjugation of the phenylnaphthalene system is expected to result in strong UV absorption.

Expected UV-Vis Spectral Features:

Naphthalene derivatives typically show characteristic absorption bands. researchgate.net The presence of the phenyl substituent extends the conjugated system, which is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted naphthalene.

The spectrum would likely display multiple absorption maxima (λ_max) corresponding to π → π* electronic transitions within the aromatic system. The exact positions and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent used.

Applications and Material Science Research of 2 Bromo 7 Phenylnaphthalene

Role as a Precursor in Organic Electronics

The phenylnaphthalene core of 2-Bromo-7-phenylnaphthalene, combined with the reactive bromine site, makes it an excellent starting material for creating larger, more complex molecules with tailored electronic properties. This has led to its investigation in several key areas of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), this compound serves as a foundational scaffold for the synthesis of novel emitter and host materials. The phenylnaphthalene moiety can be functionalized to tune the emission color and improve the efficiency and stability of the resulting OLEDs. For instance, derivatives of phenylnaphthalene are being explored for the development of deep-blue emitters, which remain a significant challenge in OLED technology. The rigid and planar structure of the naphthalene (B1677914) unit contributes to high thermal stability, a crucial factor for the longevity of OLED devices.

| Application Area | Key Feature of this compound | Resulting Property in OLEDs |

| Emitter Materials | Tunable phenylnaphthalene core | Control over emission color (e.g., deep-blue) |

| Host Materials | High thermal stability from naphthalene unit | Enhanced device lifetime and durability |

| Charge Transport Layers | Potential for creating extended conjugation | Improved charge injection and transport |

Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the charge transport characteristics of the organic semiconductor used. The extended π-system of the phenylnaphthalene structure in derivatives of this compound provides a basis for designing materials with good charge carrier mobility. By strategically modifying the core and introducing various functional groups, researchers can influence the molecular packing in the solid state, which is a critical determinant of charge transport efficiency in OFETs.

Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the realm of organic photovoltaics (OPVs) and polymer solar cells, this compound can be utilized as a building block for both donor and acceptor materials. The ability to create extended conjugated systems through reactions at the bromine position allows for the synthesis of polymers with broad absorption spectra, a key requirement for efficient solar energy conversion. The phenylnaphthalene unit can also be incorporated to enhance the morphological stability of the active layer in polymer solar cells, leading to improved device performance and longevity.

Building Block for Polymer Synthesis and Advanced Coatings

The reactivity of the bromine atom in this compound makes it a valuable monomer for various polymerization reactions, leading to the creation of advanced polymers with unique properties.

Incorporation into Polythiophenes and Other Conjugated Polymers

This compound can be incorporated into the backbone of conjugated polymers, such as polythiophenes, through cross-coupling reactions. This incorporation can significantly modify the properties of the resulting polymer. The bulky phenylnaphthalene side group can influence the polymer's solubility and processability, while also affecting its solid-state morphology and electronic properties. This approach allows for the fine-tuning of the bandgap and energy levels of the polymer, making it suitable for a range of electronic applications.

| Polymer Type | Role of this compound | Impact on Polymer Properties |

| Polythiophenes | Monomer for co-polymerization | Modified solubility, morphology, and electronic properties |

| Other Conjugated Polymers | Building block for main chain | Tunable bandgap and energy levels |

Design of Multilayer Monomers and Oligomers with Photoelectronic Properties

Beyond linear polymers, this compound is instrumental in the design of more complex, multi-dimensional structures such as multilayer monomers and oligomers. These materials can be engineered to have specific photoelectronic properties, such as efficient intramolecular energy transfer or charge separation. By building up layers of different functional units, starting from the this compound core, researchers can create sophisticated molecular systems for applications in areas like artificial photosynthesis and molecular electronics.

Development of Paramagnetic Nanographenes

While the direct application of this compound in the synthesis of paramagnetic nanographenes is not extensively documented in publicly available scientific literature, its structure is analogous to precursors used in the on-surface synthesis of nanographenes. The bromine atom can facilitate surface-assisted dehalogenation and subsequent C-C bond formation, a key step in the bottom-up fabrication of graphene nanostructures. The phenyl substituent could be envisioned to influence the electronic properties and potentially introduce spin centers, a prerequisite for paramagnetism, through further functionalization or by its inherent electronic nature within a larger conjugated system. The development of nanographenes often involves the use of custom-designed molecular precursors that undergo thermally induced intramolecular cyclodehydrogenation reactions on metallic surfaces.

Structure-Property Relationship Investigations in Functional Materials

The investigation of structure-property relationships is crucial for the design of new functional materials. For compounds like this compound, the key aspects of its molecular structure that influence the properties of resulting materials are the rigid naphthalene backbone, the reactive bromo-substituent, and the electronically active phenyl group.

The naphthalene unit provides a flat, aromatic, and rigid core, which is a desirable feature for the construction of ordered molecular assemblies and for achieving good charge transport characteristics in organic electronics. The bromine atom serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to extend the π-conjugated system. The nature of the groups introduced at this position can significantly alter the electronic and photophysical properties of the final material.

The phenyl group at the 7-position can be further functionalized to fine-tune the molecule's properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the HOMO-LUMO energy levels, which in turn affects the material's absorption and emission spectra, as well as its performance in electronic devices. The torsional angle between the phenyl group and the naphthalene core also plays a role in determining the degree of π-conjugation and can influence the solid-state packing, which is critical for charge transport.

| Structural Feature | Potential Influence on Material Properties |

| Naphthalene Core | Provides rigidity, thermal stability, and a basic chromophore. |

| Bromo Substituent | Acts as a reactive site for extending π-conjugation and forming larger architectures. |

| Phenyl Substituent | Influences electronic properties, solubility, and solid-state packing. |

| Functional Groups on Phenyl Ring | Allows for fine-tuning of HOMO/LUMO levels, absorption/emission wavelengths, and charge carrier mobility. |

Utilization in the Synthesis of Complex Molecular Architectures (e.g., Folding Frameworks)

One of the significant potential applications of this compound lies in the construction of complex, three-dimensional molecular architectures, such as folding frameworks. While direct synthesis using this compound is not explicitly detailed, research on analogous compounds provides a strong basis for its utility in this area. For instance, the synthesis of four-layer folding frameworks has been successfully achieved using (1-bromonaphthalen-2-yl)diarylphosphine oxides as key precursors. nih.gov

These complex structures are typically assembled through a series of cross-coupling reactions, where the bromo-naphthalene unit plays a crucial role. The general strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a diboronic ester with a bromo-naphthalene derivative. nih.gov In a hypothetical application, this compound could be first converted to a phosphine (B1218219) oxide derivative, which would then be coupled with a multi-layered boronic ester to create a segment of the folding framework.

The phenyl group in this compound could introduce beneficial properties to the resulting folding framework, such as enhanced solubility and specific intermolecular interactions that could influence the folding process and the final three-dimensional structure. The design and synthesis of such complex architectures are of great interest for applications in molecular recognition, catalysis, and the development of materials with unique photophysical properties like aggregation-induced emission (AIE). nih.gov

The table below outlines a hypothetical synthetic approach for utilizing a derivative of this compound in the synthesis of a multi-layered folding framework, based on established methodologies. nih.gov

| Step | Reaction | Reactants | Purpose |

| 1 | Phosphinylation | This compound, Diarylphosphine oxide | To introduce a phosphine oxide group necessary for the subsequent coupling reaction. |

| 2 | Suzuki-Miyaura Cross-Coupling | The phosphinylated derivative, A multi-layer diboronic ester | To assemble the final four-layer folding framework. |

Future Research Directions and Translational Perspectives

Exploration of Novel Reactivity and Functionalization Pathways

The bromine atom on the naphthalene (B1677914) ring is the primary site for reactivity, making 2-Bromo-7-phenylnaphthalene a valuable building block in synthetic chemistry. Future research will likely focus on expanding its synthetic utility through various cross-coupling reactions. The bromo-naphthalene scaffold is well-suited for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of functional groups, including aryl, alkyl, alkynyl, and amino moieties, thereby enabling the synthesis of a diverse library of derivatives with tailored properties.

For instance, Suzuki-Miyaura coupling could be used to introduce additional aryl groups, extending the π-conjugation and modifying the electronic properties of the molecule. This approach is critical for creating materials for organic electronics. Similarly, Sonogashira coupling can be employed to attach acetylenic units, leading to the formation of linear, rigid structures with potential applications in molecular wires or as precursors to larger graphitic systems.

Further exploration into direct C-H activation of the phenyl and naphthalene rings, while more challenging in the presence of the reactive C-Br bond, could open up new avenues for creating highly complex and multi-functionalized aromatic systems. The development of selective catalysts will be crucial for achieving such transformations efficiently.

Table 1: Potential Functionalization Reactions for this compound

| Reaction Type | Reactant/Catalyst | Potential Product Class | Application Area |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Biaryl or polyaryl compounds | OLEDs, Organic Solar Cells |

| Heck Coupling | Alkene / Pd catalyst | Stilbene derivatives | Fluorescent probes, molecular switches |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Aryl alkynes | Molecular wires, organic conductors |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Arylamines | Hole-transport materials, pharmaceuticals |

| Cyanation | Cyanide source / Ni or Pd catalyst | Nitriles | Precursors for dyes and polymers |

Development of Advanced Computational Models for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before their synthesis. ias.ac.in For this compound and its derivatives, DFT can be used to model key parameters that determine their suitability for various applications. ias.ac.inacs.org

Future research will focus on developing more sophisticated computational models to accurately predict:

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for designing materials for organic electronics. ias.ac.in These values determine the charge injection and transport properties of a material.

Optical Properties: Time-Dependent DFT (TD-DFT) can predict absorption and emission spectra, helping to design molecules with specific colors for OLEDs or with broad absorption for solar cells. ias.ac.in

Molecular Geometry and Packing: Predicting the three-dimensional structure and how molecules pack in the solid state is essential for understanding charge transport in organic thin films.

Reactivity: Computational models can help predict the most favorable sites for reaction and the activation energies for different functionalization pathways, thus guiding synthetic efforts.

By combining computational screening with targeted synthesis, researchers can accelerate the discovery of new materials based on the this compound scaffold with optimized properties for specific applications. This synergy between theoretical prediction and experimental validation will be a key driver of innovation.

Integration into Next-Generation Organic Electronic and Photonic Devices

The phenylnaphthalene core is a well-established building block for materials used in organic electronic and photonic devices. The rigid, planar structure and extended π-system facilitate efficient charge transport and luminescence. This compound serves as a crucial intermediate for creating more complex molecules for these applications.

Future work will involve incorporating derivatives of this compound into devices such as:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the core with electron-donating and electron-accepting groups, it is possible to tune the emission color and improve the quantum efficiency of OLEDs. The compound can be a precursor for emissive layer materials, host materials, or charge-transport materials. The fact that suppliers of this chemical target the OLED market suggests its relevance in this field. chemicalbook.com

Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular packing is key for high-performance OFETs. Derivatives designed to promote π-π stacking could lead to materials with high charge carrier mobility.

Organic Photovoltaics (OPVs): Phenylnaphthalene-based molecules can be used as donor or acceptor materials in the active layer of organic solar cells. The ability to tune the absorption spectrum through chemical modification is a significant advantage.

The challenge lies in designing and synthesizing derivatives that not only have excellent electronic and optical properties but also possess the necessary processability and long-term stability for commercial device applications.

Challenges and Opportunities in Scalable Synthesis and Industrial Applications

While this compound is commercially available from several suppliers, it is often produced on demand, suggesting it is a specialty chemical rather than a bulk commodity. chemicalbook.comsynchem.de A significant challenge for its broader industrial application is the development of a cost-effective and scalable synthesis process.

Challenges:

Purification: The purification of intermediates and the final product to the high levels required for electronic applications (often >99.5%) can be difficult and expensive, typically requiring techniques like column chromatography or sublimation.

Precursor Availability: The availability and cost of the starting materials for the synthesis can also be a limiting factor for large-scale production.

Opportunities:

Process Optimization: There is a significant opportunity for research into more efficient synthetic routes, potentially through the use of flow chemistry or by developing more active and selective catalysts to reduce the number of steps and improve yields.

High-Value Applications: The primary opportunity lies in its use as a key intermediate for high-value products, particularly in the organic electronics industry. The performance advantages offered by materials derived from this compound can justify a higher manufacturing cost.

New Markets: As research uncovers new applications for its derivatives, for example in sensing, bio-imaging, or as components in advanced polymers, new markets may emerge, driving the demand for a more scalable synthesis.

Q & A

Q. What are the most reliable synthetic routes for 2-Bromo-7-phenylnaphthalene, and how can purity be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, where 2-bromo-7-naphthaleneboronic acid reacts with a phenyl halide. Key steps include using Pd(PPh₃)₄ as a catalyst and optimizing reaction temperature (80–100°C) to minimize side products like dehalogenated byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity . For scale-up, inert gas atmospheres (N₂/Ar) prevent oxidation of intermediates .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic proton environments (e.g., singlet for bromine-substituted positions) and X-ray crystallography for unambiguous confirmation of the substitution pattern . Mass spectrometry (HRMS) validates molecular weight, while FT-IR detects C-Br stretching (~550 cm⁻¹) . For conflicting data, computational methods (DFT) model electronic effects to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to toxicity risks (GHS H302: harmful if swallowed). Avoid polar aprotic solvents (e.g., DMF) without proper waste disposal systems. Store in amber glass under inert gas to prevent photodegradation . Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 2 creates an electron-deficient aromatic ring, favoring oxidative addition with Pd(0) catalysts. However, steric hindrance from the 7-phenyl group slows transmetallation. Kinetic studies (monitored via GC-MS) show higher yields with bulky ligands (e.g., SPhos) that stabilize Pd intermediates. Substituent effects are modeled using Hammett parameters (σ⁺) to predict reaction rates .

Q. What strategies resolve contradictions in reported yields for Ullmann-type couplings involving this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reaction systems. Systematic analysis involves:

- Replicating conditions with rigorous drying (molecular sieves, Schlenk lines).

- In situ monitoring (Raman spectroscopy) to detect intermediate Cu(I) species.

- Statistical design of experiments (DoE) to isolate variables (e.g., ligand ratio, solvent polarity). Recent studies attribute low yields to aryl-Cu deactivation, mitigated by adding catalytic KI .

Q. How can computational chemistry predict the photophysical properties of this compound derivatives?

- Methodological Answer : Time-dependent DFT (TD-DFT) with basis sets like B3LYP/6-311+G(d,p) models UV-Vis absorption spectra. Key parameters include HOMO-LUMO gaps (correlated with experimental λₘₐₓ from UV-Vis) and spin-orbit coupling for triplet-state lifetimes. Validation against experimental data (e.g., fluorescence quantum yields) refines computational models .

Q. What mechanistic insights explain unexpected byproducts in the bromination of 7-phenylnaphthalene precursors?

- Methodological Answer : Competing pathways (electrophilic vs. radical bromination) are probed using radical traps (TEMPO) and isotopic labeling (²H/¹³C). For example, NBS/light conditions favor radical mechanisms, producing dibrominated isomers, while Br₂/FeBr₃ follows electrophilic substitution. LC-MS/MS identifies minor products, and kinetic isotope effects (KIEs) distinguish mechanisms .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Standardize measurements via:

Q. What statistical frameworks are effective for analyzing dose-response relationships in toxicity studies of brominated naphthalenes?

- Methodological Answer : Use non-linear regression (Hill equation) for EC₅₀ determination and ANOVA to compare cellular viability assays (MTT vs. resazurin). For conflicting in vitro/in vivo data, apply PBPK modeling to extrapolate metabolic rates. Meta-analysis tools (e.g., RevMan) harmonize datasets by weighting study quality (e.g., sample size, controls) .

Tables

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–148°C | |

| λₘₐₓ (UV-Vis) | Ethanol solution, 25°C | 278 nm (ε = 12,500 M⁻¹cm⁻¹) | |

| LogP (Octanol-Water) | HPLC (C18 column) | 4.2 ± 0.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.